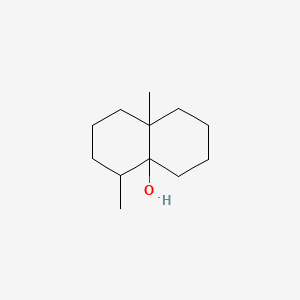

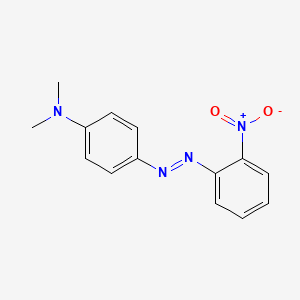

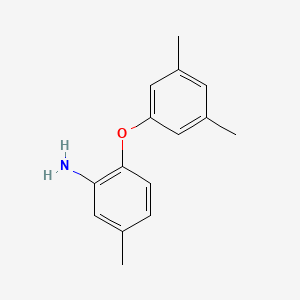

2-(3,5-Dimethylphenoxy)-5-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "2-(3,5-Dimethylphenoxy)-5-methylaniline" involves multi-step organic reactions. For instance, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starts from 2,4-dimethylaniline and includes steps such as N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization . Similarly, the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides involves refluxing with ethyl 2-bromoacetate, reaction with hydrazine, and further conversion to the final molecules . These methods could potentially be adapted for the synthesis of "2-(3,5-Dimethylphenoxy)-5-methylaniline."

Molecular Structure Analysis

The molecular structure and computational studies of related compounds, such as the one characterized by single-crystal X-ray diffraction and DFT calculations, provide insights into the geometry, infrared, AIM analysis, and NMR chemical shift values . The crystal structure of another compound, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, reveals different conformations of the cyclohexenone rings and the presence of intramolecular hydrogen bonds . These findings can be relevant when analyzing the molecular structure of "2-(3,5-Dimethylphenoxy)-

Aplicaciones Científicas De Investigación

Antibacterial and Enzyme Inhibitory Activities

A study conducted by Aziz‐ur‐Rehman et al. (2014) focused on the synthesis of N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazide molecules using 2,4-Dimethylphenol as a precursor. The synthesized molecules were evaluated for their antibacterial and anti-enzymatic activities. This research contributes to the understanding of the biological activities of molecules bearing azomethine groups, providing insights into their potential applications in addressing bacterial infections and enzyme-related disorders. The structural and functional characterization of these molecules paves the way for their potential use in medical and pharmaceutical applications, highlighting the significance of chemical synthesis in developing new therapeutic agents with specific biological activities Aziz‐ur‐Rehman et al., 2014.

Oxidation Catalysis

Kühn et al. (2001) investigated the applications of Methyltrioxorhenium(VII) in various catalytic processes, specifically in olefin epoxidation. The study explored how the activity of Methyltrioxorhenium(VII) can be enhanced by adding aromatic Lewis base nitrogen donor ligands, like pyridines and pyrazoles. Although this research does not directly involve 2-(3,5-Dimethylphenoxy)-5-methylaniline, it delves into the realm of oxidation catalysis, which is a fundamental chemical process with vast industrial and research applications. The findings contribute to the understanding of the interactions between metal complexes and Lewis bases, potentially offering a pathway to improve the efficiency of catalytic reactions in various chemical processes Kühn et al., 2001.

Spectroelectrochemical Studies

Planes et al. (2014) conducted spectroelectrochemical studies on poly(N-methylaniline) formation, redox behavior, and degradation, comparing it with polyaniline. While the study does not directly mention 2-(3,5-Dimethylphenoxy)-5-methylaniline, it provides valuable insights into the electrochemical properties and behavior of related compounds. Such studies are essential for understanding the electrochemical and physical properties of polymers, which can be crucial in the development of materials for electronic devices, sensors, and other applications Planes et al., 2014.

Mecanismo De Acción

Target of Action

It is structurally similar to sobetirome , which targets the Thyroid hormone receptor, alpha isoform 1 variant and Thyroid hormone receptor beta in humans .

Mode of Action

Based on its structural similarity to sobetirome , it may interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures, such as sobetirome , are known to influence the thyroid hormone signaling pathway.

Pharmacokinetics

The pharmacokinetics of a structurally similar compound, metaxalone, have been evaluated . Metaxalone’s peak plasma concentrations occur approximately 3 hours after a 400 mg oral dose under fasted conditions. Thereafter, Metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours .

Result of Action

Based on its structural similarity to sobetirome , it may have similar effects, such as influencing the activity of thyroid hormone receptors.

Propiedades

IUPAC Name |

2-(3,5-dimethylphenoxy)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-4-5-15(14(16)9-10)17-13-7-11(2)6-12(3)8-13/h4-9H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPRODUBQOBIEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC(=CC(=C2)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethylphenoxy)-5-methylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.